6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Overview
Description
5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] is a complex organic compound belonging to the class of pyrimidinones This compound is characterized by its unique structure, which includes two pyrimidinone rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] typically involves the reaction of 2-aminopyridine with formaldehyde under reflux conditions. The reaction is carried out in an ethanol solvent, and the mixture is stirred for 24 hours . The product is then purified using standard techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents can be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of amino and thioxo groups in its structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
5,5’-Methylenebis(2-aminopyridine): A related compound with similar structural features but different functional groups.
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Another compound with a methylene bridge connecting two aromatic rings.
Uniqueness
5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] is unique due to its combination of amino and thioxo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-amino-5-[[6-amino-4-oxo-1-(2-phenylethyl)-2-sulfanylidenepyrimidin-5-yl]methyl]-1-(2-phenylethyl)-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S2/c26-20-18(22(32)28-24(34)30(20)13-11-16-7-3-1-4-8-16)15-19-21(27)31(25(35)29-23(19)33)14-12-17-9-5-2-6-10-17/h1-10H,11-15,26-27H2,(H,28,32,34)(H,29,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSCMVYEIOAICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=S)CC3=C(N(C(=S)NC3=O)CCC4=CC=CC=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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